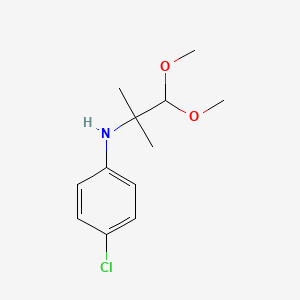

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

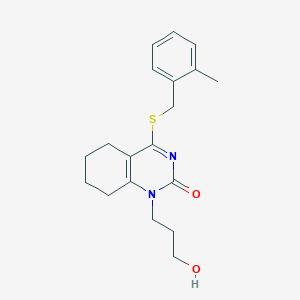

“4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline” is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 . It is used for research purposes and is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring (aniline part) substituted with a chlorine atom and an N-(1,1-dimethoxy-2-methylpropan-2-yl) group . The exact spatial arrangement of these atoms would require more specific information such as a crystallographic study or computational modeling.科学的研究の応用

Liquid Crystal Synthesis

Research on non-symmetric liquid crystal dimers, such as the synthesis and characterization of α-(4-benzylidene-substituted-aniline-4′-oxy)-ω-(2-methylbutyl-4′-(4″-phenyl)benzoateoxy)alkanes, reveals the transitional properties of these compounds. These dimers, which exhibit enantiotropic nematic behavior and sometimes an intercalated smectic A phase, highlight the role of specific anisotropic interactions and steric factors in stabilizing liquid crystal phases (Yeap et al., 2009).

Kinase Activity Inhibition

The optimization of anilino groups in kinase inhibitors, like in the case of 4-phenylamino-3-quinolinecarbonitriles, demonstrates the potential of specific aniline derivatives in inhibiting Src kinase activity, impacting Src-mediated cell proliferation, and offering therapeutic avenues in cancer treatment (Boschelli et al., 2001).

Oxidative Reactions

Investigations into the oxidation of aniline and primary aromatic amines by manganese dioxide explore a pathway for the transformation of these compounds in environmental contexts, providing insights into the reactivity and environmental fate of aniline derivatives (Laha & Luthy, 1990).

Conductive Polymers

The synthesis of conductive polymers, such as polyaniline (PANI), through oxidative polymerization presents a fundamental understanding of the electrochemical and redox properties of aniline derivatives. This research is crucial for developing applications in energy storage, electrochromic devices, and other electronic materials (Gospodinova & Terlemezyan, 1998).

Electrochemical Applications

The design and synthesis of novel electrochromic materials employing nitrotriphenylamine units and different thiophene derivatives as donors show the adaptability of aniline derivatives in creating materials with tunable emitting properties and electrochromic applications in the NIR region (Li et al., 2017).

作用機序

Target of Action

Similar compounds are often used as building blocks in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Mode of Action

For instance, the presence of the chloro group and the dimethoxy group could potentially influence the compound’s reactivity and interaction with its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that storage conditions can impact the stability of similar compounds .

特性

IUPAC Name |

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2/c1-12(2,11(15-3)16-4)14-10-7-5-9(13)6-8-10/h5-8,11,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPAUIHREZARDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(OC)OC)NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

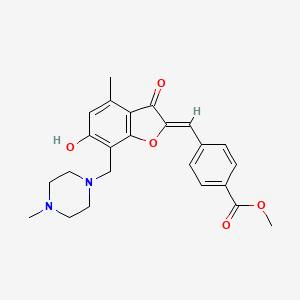

![(Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2996085.png)

![2-[(2-Fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

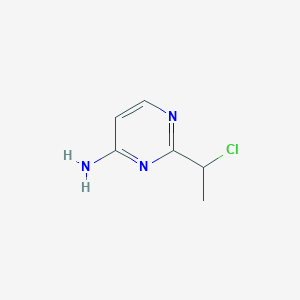

![2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2996089.png)

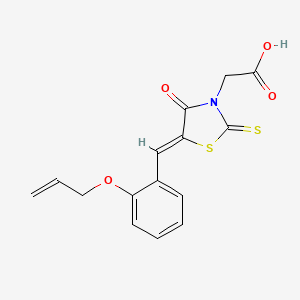

![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2996091.png)

![7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2996094.png)

![2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2996105.png)

![Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate](/img/structure/B2996106.png)